molecular formula C24H23N3O5 B3019802 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 921864-08-6

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B3019802
M. Wt: 433.464
InChI Key: RWZICARYMBKCPE-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.464. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound's structure suggests its relevance in the synthesis of bioactive molecules. For instance, compounds with the 1,3-dioxoisoindolin-2-yl moiety have been synthesized for anti-inflammatory and antimicrobial activities. Nikalje et al. (2015) synthesized derivatives exhibiting significant anti-inflammatory activity in both in vitro and in vivo models, highlighting the compound's potential in developing anti-inflammatory agents. The synthesis involved cyclocondensation processes, suggesting a similar synthetic approach could be applied to the compound , indicating its utility in creating molecules with potential biological activities Nikalje, Hirani, & Nawle, 2015.

Molecular Docking Studies

Molecular docking studies of related compounds have shown binding affinity towards human serum albumin (HSA), suggesting potential therapeutic applications. Such studies are crucial in understanding the interactions between synthesized compounds and biological targets, aiding in the design of molecules with desired biological activities Nikalje, Hirani, & Nawle, 2015.

Chemical Synthesis and Characterization

Related research on the synthesis of novel heterocyclic compounds, including those containing the isoindolinone moiety, has focused on developing new materials with potential applications in medicinal chemistry and materials science. For example, Jaber et al. (2020) explored the utilization of specific reactants in 1,4-dipolar cycloaddition reactions, leading to the creation of complex heterocyclic systems. Such studies underscore the versatility of compounds with similar structural features in synthesizing new chemical entities Jaber et al., 2020.

Anticonvulsant Activity

Compounds featuring the 1,3-dioxoisoindolin-2-yl moiety have been investigated for their anticonvulsant properties, with some derivatives showing promising results in standard anticonvulsant models. This highlights the compound's potential application in the development of new anticonvulsant therapies Nikalje, Khan, & Ghodke, 2011.

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c1-4-11-26-18-12-15(9-10-19(18)32-14-24(2,3)23(26)31)25-20(28)13-27-21(29)16-7-5-6-8-17(16)22(27)30/h4-10,12H,1,11,13-14H2,2-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZICARYMBKCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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